molecular formula C14H21NO2 B14511255 Ethyl cyano(2-propylcyclohexylidene)acetate CAS No. 62664-66-8

Ethyl cyano(2-propylcyclohexylidene)acetate

Cat. No.: B14511255
CAS No.: 62664-66-8
M. Wt: 235.32 g/mol
InChI Key: DZFPWZQTTCCPFJ-UHFFFAOYSA-N
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Description

Ethyl cyano(2-propylcyclohexylidene)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers, including the nitrile, ester, and acidic methylene site. It is a colorless liquid with a pleasant odor and is used as a starting material for the synthesis of various functional and pharmacologically active substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of ethyl cyanoacetate typically involves large-scale implementation of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The Kolbe nitrile synthesis and Fischer esterification are commonly used due to their simplicity and efficiency .

Mechanism of Action

The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the resulting products .

Comparison with Similar Compounds

Ethyl cyanoacetate is similar to other cyanoacetates and esters in terms of its reactivity and applications. its unique combination of reactive centers makes it particularly versatile. Similar compounds include:

Ethyl cyanoacetate’s unique combination of a nitrile and ester group, along with its acidic methylene site, makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

62664-66-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-cyano-2-(2-propylcyclohexylidene)acetate

InChI

InChI=1S/C14H21NO2/c1-3-7-11-8-5-6-9-12(11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3

InChI Key

DZFPWZQTTCCPFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1=C(C#N)C(=O)OCC

Origin of Product

United States

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